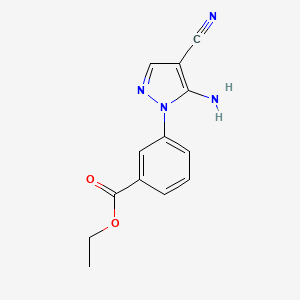

3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester

描述

属性

IUPAC Name |

ethyl 3-(5-amino-4-cyanopyrazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-2-19-13(18)9-4-3-5-11(6-9)17-12(15)10(7-14)8-16-17/h3-6,8H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLQUDPLJWDZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester typically involves the reaction of 5-amino-4-cyanopyrazole with ethyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反应分析

Hydrolysis of the Ethyl Ester Group

The ethyl ester undergoes hydrolysis under acidic, basic, or neutral conditions to yield carboxylic acid derivatives.

Table 1: Hydrolysis Conditions and Products

Mechanistic studies indicate base-catalyzed hydrolysis follows a nucleophilic acyl substitution (BAC2 mechanism), where hydroxide ions attack the carbonyl carbon .

Reactivity of the Cyano Group

The cyano group participates in reduction and cyclization reactions.

Reduction to Amine

Reagents :

-

LiAlH₄ in anhydrous THF yields 3-(5-amino-4-aminomethylpyrazol-1-yl)-benzoic acid ethyl ester.

-

H₂/Pd-C under high pressure produces similar amine derivatives .

Cyclization with Enaminones

In acetic acid, the cyano group reacts with enaminones (e.g., 38 ) to form pyrazolo[3,4-b]pyridines (40 ) via intermediate enaminone 39 .

Table 2: Cyclization Products

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Cyano derivative | Trifluoromethyl-β-diketone | 6-Trifluoromethylpyrazolo[3,4-b]pyridine | 78% |

Transformations of the 5-Amino Group

The amino group undergoes oxidation and condensation reactions.

Oxidation to Nitro Derivatives

Reagents :

-

KMnO₄ in acidic media oxidizes the amino group to nitro.

Condensation with Carbonyl Compounds

The amino group reacts with aldehydes (e.g., formaldehyde) to form Schiff bases, which further cyclize into pyrazolo[3,4-d]pyrimidines under microwave irradiation .

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic substitution and cross-coupling reactions.

Halogenation

Reagents :

-

NBS (N-bromosuccinimide) in DMF brominates the pyrazole at position 4 .

-

SOCl₂ converts hydroxyl groups to chlorides in fused pyridines .

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 1 .

Multicomponent Reactions

The compound serves as a precursor in one-pot syntheses:

Example :

Reaction with hydrazines and β-diketones under solvent-free conditions yields pyrazolo[3,4-b]pyridines with trifluoromethyl substituents .

Key Conditions :

科学研究应用

Chemical Properties and Structure

The molecular formula of 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester is C13H12N4O2, with a molar mass of approximately 256.26 g/mol. The compound features a unique structure characterized by both amino and cyano groups attached to a pyrazole ring, contributing to its reactivity and biological activity.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its structural features allow for various chemical reactions, including:

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions.

- Condensation Reactions : It can engage with aldehydes or ketones to form more complex structures.

Biology

The compound has been investigated for its bioactive properties , particularly:

- Antimicrobial Activity : Studies have shown efficacy against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans.

Medicine

In the field of medicinal chemistry, this compound is explored for potential applications in:

- Cancer Therapy : Its ability to inhibit kinase activity suggests it may modulate critical signaling pathways involved in cancer progression.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

作用机制

The mechanism of action of 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

Compound 7a : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

- Molecular Formula : C₁₀H₈N₆OS (estimated).

- Key Differences: Replaces the benzoic acid ethyl ester with a thiophene-cyanoguanidine moiety.

Compound 7b : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone

- Molecular Formula : C₁₂H₁₄N₆O₃S (estimated).

- Key Differences : Contains a thiophene-carboxylate ester instead of the benzoate ester.

- Implications : The carboxylate group may increase hydrophilicity, contrasting with the target compound’s benzoate ester, which balances lipophilicity and metabolic stability .

Benzoic Acid Ethyl Ester Derivatives

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid ethyl ester (CAS 367-21-2208)

- Molecular Formula : C₁₉H₁₈N₄O₂.

- Key Differences: Pyridine-pyrimidine amino substituent replaces the pyrazole-cyano group.

Ethyl 3-{4-cyano-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazol-2-yl}propanoate (CAS 459791-88-9)

Comparative Data Table

Key Research Findings and Implications

- Synthetic Routes: The target compound and analogues like 7a/7b are synthesized via nucleophilic substitutions or cyclocondensation reactions, often using ethyl cyanoacetate or malononitrile as precursors .

- Physicochemical Properties : The benzoate ester in the target compound provides moderate lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration compared to more polar derivatives like 7b .

- Stability : Long-term storage recommendations for the target compound suggest stability at 2–8°C, whereas hydroxy-containing analogues (e.g., 7a) may require inert atmospheres to prevent oxidation .

生物活性

Overview

3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its ability to interact with various biological targets, including enzymes and proteins involved in critical cellular processes.

The compound exhibits significant biochemical activity by interacting with several key enzymes and proteins:

- Kinase Inhibition : It has been shown to inhibit certain kinases, which are vital for cell signaling pathways. This inhibition occurs through binding at the active site, preventing substrate interaction.

- DNA Repair Mechanisms : The compound also interacts with proteins involved in DNA repair, suggesting potential applications in cancer therapy.

Biological Activities

Research indicates that this compound possesses various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds and their derivatives:

- Anticancer Activity : A study on pyrazole derivatives indicated significant anticancer effects against various tumor cell lines. Although specific data on this compound is limited, its structural similarities suggest potential efficacy .

- Xanthine Oxidase Inhibition : Research on related compounds has shown that certain pyrazole derivatives can act as potent xanthine oxidase inhibitors, which play a role in gout and other metabolic disorders. This activity may extend to this compound due to its structural properties .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity | Notable Effects |

|---|---|---|

| 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid | Antimicrobial, Anti-inflammatory | Potential therapeutic applications |

| 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid methyl ester | Anticancer | Significant cytotoxicity against cancer cells |

| 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid propyl ester | Xanthine oxidase inhibition | Effective in metabolic disorders |

The synthesis of this compound typically involves the reaction of 5-amino-4-cyanopyrazole with ethyl 3-bromobenzoate under basic conditions. This process highlights the compound's potential as a building block for more complex bioactive molecules.

The mechanism by which this compound exerts its biological effects often involves:

- Enzyme Binding : Competitive inhibition of kinase enzymes.

- Interaction with DNA Repair Proteins : Modulating cellular responses to DNA damage.

常见问题

Q. Optimization Tips :

- Monitor pH and temperature to avoid hydrolysis of the ester group (e.g., pH 6.5 buffer systems as in ).

- Use catalytic amounts of glacial acetic acid to enhance reaction rates .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- Spectroscopy :

- Chromatography :

Advanced: How can researchers address discrepancies in crystallographic data during structural elucidation?

Answer:

Discrepancies often arise from disorder, twinning, or poor diffraction quality. Strategies include:

- Refinement Software : Use SHELXL () for high-resolution data, applying restraints for flexible groups (e.g., ethyl ester side chains).

- Data Validation : Check for R-factor consistency (<5% for high-quality data) and use PLATON to detect twinning .

- Complementary Methods : Pair X-ray data with DFT calculations or solid-state NMR to resolve ambiguous electron density .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of pyrazole-based esters?

Answer:

Contradictions may stem from assay variability or compound stability. Mitigation approaches:

- Standardized Assays : Replicate enzyme inhibition studies (e.g., HSL inhibition assays as in ) under controlled pH and temperature.

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding interactions and rule out false positives .

Advanced: How to design experiments to study the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability :

- Thermal Stability :

- Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points .

- Light Sensitivity :

Basic: What are the key considerations for selecting purification methods for this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity crystals; adjust solvent ratios based on solubility profiles .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 6:4) to separate polar byproducts .

- TLC Validation : Monitor purification progress using silica TLC plates (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Advanced: How can researchers leverage computational chemistry to predict the reactivity of the cyano group in this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying nucleophilic/electrophilic sites on the cyano group .

- Reactivity Simulations : Model reactions with nucleophiles (e.g., amines) in silico using transition state theory (TST) .

- Solvent Effects : Apply COSMO-RS to predict solvation effects on reaction pathways .

Basic: What analytical controls are critical during scale-up synthesis to ensure batch consistency?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。